molecular formula C22H19N3O2 B12479442 2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12479442
M. Wt: 357.4 g/mol
InChI Key: VVNNUEAGJFGEDF-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a quinoline core fused with a pyran ring, and it is substituted with various functional groups, including an amino group, a cyano group, and a dimethylphenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multi-component reaction. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one, an aldehyde, and malononitrile in the presence of a catalyst. The reaction is usually carried out in refluxing ethanol, which provides a suitable medium for the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Catalysts and reagents would be selected based on their availability and cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinolinyl-pyrazoles: These compounds also feature a quinoline core and are studied for their pharmacological properties.

    Polysubstituted 2-amino-4H-pyran-3-carbonitriles: These compounds have a similar pyran ring structure and are known for their diverse biological activities.

Uniqueness

What sets 2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile apart is its specific substitution pattern The presence of the dimethylphenyl group and the cyano group, along with the fused pyranoquinoline structure, gives it unique chemical and biological properties

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C22H19N3O2/c1-12-8-9-14(10-13(12)2)18-16(11-23)21(24)27-20-15-6-4-5-7-17(15)25(3)22(26)19(18)20/h4-10,18H,24H2,1-3H3

InChI Key

VVNNUEAGJFGEDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N)C

Origin of Product

United States

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